molecular formula C43H67N6O9P B15194968 L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- CAS No. 129318-25-8

L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl-

Cat. No.: B15194968
CAS No.: 129318-25-8
M. Wt: 843.0 g/mol
InChI Key: FRDXWSPCQJVMNT-QNTZKYAPSA-N
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Description

L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these synthetic routes include N,N’-dicyclohexylcarbodiimide (DCC) for peptide coupling and tert-butoxycarbonyl (Boc) groups for protecting amino groups .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These methods ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-alanyl-L-prolyl-N-methyl-
  • L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucylglycyl-L-prolyl-N-methyl-

Uniqueness

L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- is unique due to its specific combination of amino acid residues and the presence of a phosphinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

129318-25-8

Molecular Formula

C43H67N6O9P

Molecular Weight

843.0 g/mol

IUPAC Name

[3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-benzyl-3-oxopropyl]-[1-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoyl]amino]-2-phenylethyl]phosphinic acid

InChI

InChI=1S/C43H67N6O9P/c1-25(2)33(37(44)50)46-40(53)35(27(5)6)47-38(51)31(22-29-18-14-12-15-19-29)24-59(56,57)32(23-30-20-16-13-17-21-30)45-39(52)34(26(3)4)48-41(54)36(28(7)8)49-42(55)58-43(9,10)11/h12-21,25-28,31-36H,22-24H2,1-11H3,(H2,44,50)(H,45,52)(H,46,53)(H,47,51)(H,48,54)(H,49,55)(H,56,57)/t31?,32?,33-,34-,35-,36-/m0/s1

InChI Key

FRDXWSPCQJVMNT-QNTZKYAPSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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